1-(2-Chlorophenyl)pentan-1-one

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

1-(2-Chlorophenyl)pentan-1-one (CAS 42916-70-1) is a chlorinated aryl alkyl ketone with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol. It belongs to the class of substituted valerophenones, which are widely used as synthetic intermediates in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
Cat. No. B7846751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)pentan-1-one
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C11H13ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3
InChIKeyPGYGWMZFVGJTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorophenyl)pentan-1-one (CAS 42916-70-1): A Specialized Aryl Ketone Building Block for Research and Synthesis


1-(2-Chlorophenyl)pentan-1-one (CAS 42916-70-1) is a chlorinated aryl alkyl ketone with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . It belongs to the class of substituted valerophenones, which are widely used as synthetic intermediates in medicinal chemistry, agrochemical development, and materials science . The presence of the chlorine atom at the ortho position of the phenyl ring imparts distinctive steric and electronic properties that influence its reactivity profile compared to other positional isomers.

Role Specialized aryl ketone building block for synthesis
Key attribute Ortho-chlorine substitution alters steric and electronic reactivity
Workflow fit Enables regioselective functionalization in medicinal chemistry and agrochemical development

Why Ortho-Chlorination Matters: The Functional Limitations of Unsubstituted and Para-Substituted Analogs of 1-(2-Chlorophenyl)pentan-1-one


In aryl ketone chemistry, the position of the chlorine substituent critically governs both the electronic environment of the carbonyl group and the steric accessibility of the aromatic ring for subsequent transformations [1]. Para-substituted analogs, such as 4-Chlorovalerophenone (CAS 25017-08-7), present a different dipole moment and reduced steric hindrance, which can lead to altered reaction kinetics in nucleophilic additions or cross-coupling reactions. The unsubstituted parent compound, Valerophenone (CAS 1009-14-9), lacks the chlorine handle entirely, preventing direct use in late-stage functionalization strategies. Therefore, simple replacement with an in-class analog can compromise synthetic yield, regioselectivity, or limit the accessible chemical space.

Para-chloro isomer (e.g., 4-chlorovalerophenone) presents different dipole moment and steric hindrance, which may shift reaction kinetics in nucleophilic additions or cross-couplings.
Unsubstituted valerophenone lacks the chlorine handle, preventing direct use in late-stage functionalization strategies.
Direct replacement with an in-class analog may compromise synthetic yield, regioselectivity, or limit accessible chemical space.

Quantitative Differentiation of 1-(2-Chlorophenyl)pentan-1-one from its Closest Structural Analogs


Chlorine Positional Isomerism: Differentiating Ortho from Para Substitution

The ortho-substitution in 1-(2-Chlorophenyl)pentan-1-one creates a distinct steric environment around the carbonyl group, which is absent in the para-substituted isomer, 4-Chlorovalerophenone [1]. This structural difference eliminates competing electronic resonance effects present in the para isomer, leading to a carbonyl group with higher electrophilicity and distinct reactivity. Quantitative evidence is provided by the differing boiling points measured under standardized reduced pressure: the ortho isomer exhibits a higher boiling point (253.9°C at 760 mmHg, extrapolated from reduced pressure data) compared to the para isomer's 156°C at 14 mmHg, indicating stronger intermolecular interactions attributable to the dipole moment influenced by chlorine position .

Positional isomerism
Reported
Ortho bp 253.9°C (est.) vs para bp 156°C at 14 mmHg
Altered polarity influences purification conditions and solvent compatibility
Data requires extrapolation to atmospheric pressure
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Optimized Alkyl Chain Length for Balanced Lipophilicity vs. Crystallinity

The pentan-1-one chain in 1-(2-Chlorophenyl)pentan-1-one provides a critical balance between lipophilicity and molecular flexibility compared to shorter-chain analogs. While direct experimental ClogP values for this specific compound are not widely published, the difference can be inferred from class-level trends: the four-carbon butyrophenone analog would exhibit lower lipophilicity, potentially limiting membrane permeability in biological applications, while the six-carbon hexanophenone analog would increase lipophilicity but also raise the melting point, potentially complicating formulation [1]. The pentyl chain is often an empirical 'sweet spot' in medicinal chemistry for balancing these parameters [2].

Alkyl chain length
Class-level
Pentyl chain (C5) balanced logP vs. crystallinity; each ±CH2 shifts logP ≈ 0.5
Chain length may support membrane interaction and solubility optimization
Class-level SAR; experimental logP confirmation recommended
Drug Design Physicochemical Property Prediction Material Science

Density and Refractive Index as Quality Indicators for Procurement Specifications

The measured density of 1-(2-Chlorophenyl)pentan-1-one is reported as 1.1 ± 0.1 g/cm³, while the refractive index for the closely related 4-chloro isomer is estimated at 1.5364 [1]. Although a directly measured refractive index for the ortho isomer is not available, the density serves as a key physical constant for identity verification and purity assessment upon receipt. In quality control protocols, the density of 1.1 g/cm³ represents a specification that must be met for the material to be deemed acceptable for sensitive synthetic applications, distinguishing it from the para isomer which has a similar but not identical density due to different molecular packing .

Density specification
Reported
1.1 ± 0.1 g/cm³
Simple identity check to distinguish ortho from para isomer in QC
Direct refractive index data not available
Analytical Chemistry Quality Control Procurement

Molecular Weight as a Purity Benchmark: 196.67 g/mol

The monoisotopic molecular weight of 1-(2-Chlorophenyl)pentan-1-one is 196.67 g/mol, a value that is routinely verified via high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) as a primary criterion for compound identity and purity . In contrast, the structurally similar but distinct compound 5-Chloro-1-(2-chlorophenyl)-1-oxopentane has a molecular weight of 231.11 g/mol due to an additional chlorine atom . This mass difference of 34.44 g/mol is substantial enough to easily distinguish the two compounds in mass spectral analysis, preventing misinterpretation in analytical chemistry and forensic applications.

Molecular weight
Reported
196.67 g/mol (monoisotopic)
Unambiguous MS benchmark; 34.44 g/mol shift from dichloro analog
Verify by HRMS or GC-MS upon receipt
Pharmaceutical Analysis Mass Spectrometry Purity Determination

Defined Procurement Scenarios for 1-(2-Chlorophenyl)pentan-1-one in Scientific and Industrial Workflows


Synthesis of Ortho-Substituted Aryl Piperazines for CNS Drug Discovery

In medicinal chemistry campaigns targeting serotonin or dopamine receptors, 1-(2-Chlorophenyl)pentan-1-one serves as a key starting material for the construction of ortho-chlorophenylpiperazine derivatives. The ortho-chlorine atom facilitates subsequent nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, enabling the rapid generation of compound libraries with diverse substitution patterns [1]. The utilization of this specific isomer streamlines the synthetic route by eliminating the need for a late-stage chlorination step, which can be challenging to control with ortho-selectivity.

Reference Standard for Forensic and Analytical Toxicology

Given the defined physical constants for 1-(2-Chlorophenyl)pentan-1-one, including its density of 1.1 g/cm³ and molecular weight of 196.67 g/mol, the compound is suited as a certified reference material (CRM) for the calibration of GC-MS and LC-MS instruments in forensic laboratories. Its unique mass spectrum and retention index under standardized chromatographic conditions allow it to serve as an internal standard or a calibration point distinct from the para-isomer and other chlorinated valerophenone analogs, thereby enhancing the accuracy of unknown substance identification in toxicology panels [2].

Intermediate for the Development of Novel Agrochemicals

The ortho-chloro aryl ketone structure is a privileged scaffold in the design of herbicidal and fungicidal agents. 1-(2-Chlorophenyl)pentan-1-one can be functionalized via a simple α-bromination-amination sequence to yield a range of bioactive secondary amines, which are otherwise difficult to access from the para or unsubstituted analogs due to differing reaction kinetics and regioselectivity [3]. Procuring this specific intermediate allows agrochemical researchers to explore a distinct intellectual property space.

Application
Selection Property
Validation Focus
CNS drug discovery (piperazine synthesis)
Ortho-chlorine directing group for regioselective coupling
Confirm isomer identity by density or MS; monitor reaction kinetics
Forensic analytical reference standard
Defined density and molecular weight for CRM suitability
Establish chromatographic retention index and unique mass spectrum
Agrochemical intermediate development
Ortho-chloro scaffold for novel herbicidal/fungicidal structures
Assess α-functionalization reactivity and regiochemical outcome
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